molecular formula C₅H₄D₆O₂S B1147473 Dimethylsulfonioproprionate-d6 CAS No. 1246341-06-9

Dimethylsulfonioproprionate-d6

Cat. No.: B1147473
CAS No.: 1246341-06-9
M. Wt: 140.23
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylsulfonioproprionate-d6 is a deuterated form of dimethylsulfoniopropionate, an organosulfur compound with the formula (CH3)2S+CH2CH2COO−. This zwitterionic metabolite is found in marine phytoplankton, seaweeds, and some species of terrestrial and aquatic vascular plants. It functions as an osmolyte and has several physiological and environmental roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethylsulfonioproprionate-d6 involves the deuteration of dimethylsulfoniopropionate. This can be achieved by reacting the non-deuterated compound with heavy water (D2O) in the presence of a suitable catalyst . The reaction typically involves the replacement of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The final product is then purified and characterized to confirm its chemical structure and isotopic purity .

Chemical Reactions Analysis

Enzymatic Reactions

The primary reactions involving DMSP-d6 are catalyzed by specific enzymes known as DMSP lyases. These enzymes facilitate the cleavage of DMSP to produce DMS and other metabolites. The following key enzymatic pathways have been identified:

  • DMSP Lyase Pathway : This pathway involves the conversion of DMSP to DMS through two main mechanisms:

    • CoA Ligation : DMSP is first ligated with coenzyme A (CoA) to form an intermediate, DMSP-CoA.

    • Cleavage Reaction : The intermediate is then cleaved to yield DMS and acryloyl-CoA.

The enzyme DddX, a novel ATP-dependent DMSP lyase, has been shown to catalyze this reaction effectively. The reaction mechanism includes:

  • Formation of DMSP-CoA from DMSP and CoA.

  • Cleavage of DMSP-CoA to produce DMS and acryloyl-CoA, with the involvement of specific catalytic residues such as Glu432 acting as a general base in the cleavage step .

Non-Enzymatic Reactions

In addition to enzymatic pathways, non-enzymatic reactions also contribute to the fate of DMSP-d6:

  • Oxidation : DMS can be oxidized to dimethyl sulfoxide (DMSO) under certain conditions, particularly in aerobic environments.

  • Demethylation : This process involves the conversion of DMSP to methylmercaptopropionate (MMPA), which can further undergo reactions leading to other sulfur compounds.

Pathway Elucidation

Recent studies have focused on elucidating the biochemical pathways associated with DMSP metabolism:

  • DmdA Enzyme : Identified as responsible for demethylation, converting DMSP into MMPA. This enzyme exhibits low affinity for DMSP but plays a significant role in its degradation pathway .

  • MMPA Metabolism : The metabolism of MMPA involves several CoA-mediated reactions leading to propionyl-CoA production, highlighting the complex interplay between various sulfur compounds in marine ecosystems .

Environmental Impact

The degradation of DMSP and its subsequent products have substantial implications for marine sulfur cycling:

  • Approximately 90% of produced DMS is assimilated by marine microorganisms, while some is released into the atmosphere, influencing cloud formation and climate .

  • The interactions between different microbial species can modulate sulfur cycling dynamics, as seen with inhibitors like gonyol affecting bacterial metabolism related to DMS production .

Table 2: Environmental Roles of Dimethylsulfoniopropionate

RoleDescription
Climate RegulationContributes to atmospheric dimethyl sulfide levels
Nutrient CyclingActs as an osmolyte and nutrient source for microbes
Biogeochemical CyclingIntegral in marine sulfur cycle dynamics

Scientific Research Applications

Role in Marine Biogeochemistry

Sulfur Cycle Tracing
DMSP-d6 serves as a stable isotope tracer in studies investigating the breakdown of DMSP by marine bacteria. Researchers utilize DMSP-d6 to trace its conversion to dimethylsulfide (DMS), a gas that plays a crucial role in cloud formation and atmospheric chemistry. By understanding the kinetics of this conversion, scientists can better predict the impacts of changing oceanic conditions on climate dynamics.

Microbial Interaction Studies
DMSP-d6 is employed to study interactions between phytoplankton and specific bacterial communities that metabolize DMSP. This isotopic labeling allows researchers to identify which bacterial species are responsible for DMSP degradation and how these interactions influence nutrient cycling in marine ecosystems. For instance, studies have shown that certain bacteria can utilize DMSP-d6 for growth, highlighting its importance in sustaining microbial communities.

Environmental Impact Research

Climate Change Investigations
The production and degradation of DMSP are sensitive to environmental variables such as temperature and nutrient availability. Controlled experiments using DMSP-d6 enable scientists to assess how climate change might affect the cycling of this critical marine compound. Research indicates that shifts in ocean temperature and nutrient levels can significantly alter DMSP dynamics, impacting broader ecological processes .

Ocean Acidification Effects
Recent studies have examined the effects of ocean acidification on DMS production from DMSP. Findings suggest that increased CO2 levels can influence the rates of DMS production, further complicating the relationship between marine biogeochemical cycles and climate change .

Methodological Applications

Nuclear Magnetic Resonance Spectroscopy
DMSP-d6 is utilized as a reference compound in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics. This application is vital for accurately measuring concentrations of sulfur compounds in complex biological samples, allowing for more precise assessments of sulfur cycling in aquatic environments.

Data Tables

Application AreaDescriptionKey Findings
Sulfur Cycle Tracing Tracking the breakdown of DMSP by marine bacteria using DMSP-d6 as a tracerEnhanced understanding of DMS dynamics under varying environmental conditions
Microbial Interaction Studies Investigating interactions between phytoplankton and bacteria that metabolize DMSPIdentification of specific bacterial species involved in DMSP degradation
Climate Change Research Assessing impacts of temperature and nutrient changes on DMSP productionClimate change significantly alters DMSP cycling dynamics
Ocean Acidification Studies Evaluating effects of increased CO2 on DMS production from DMSPOcean acidification impacts DMS production rates
NMR Spectroscopy Reference Using DMSP-d6 as a reference standard in NMR for measuring sulfur compoundsImproved accuracy in quantifying sulfur cycling processes

Case Studies

  • Impact of Anoxic Conditions on Dimethylsulfide Production
    A study explored how anoxic stress enhances dimethylsulfide production from phytoplankton while inhibiting bacterial consumption of dimethylsulfide. The research highlighted the role of environmental stressors in modulating sulfur cycling within marine ecosystems, utilizing isotopically labeled compounds like DMSP-d6 to track changes effectively .
  • Seasonal Changes in Microbial Sulfur Dynamics
    Another investigation focused on seasonal variations in dissolved organic sulfur transformation rates, employing stable isotopes including DMSP-d6 to elucidate microbial responses to changing environmental conditions. This research provided insights into how microbial communities adapt their metabolic pathways throughout different seasons, influencing overall sulfur dynamics in marine systems .

Mechanism of Action

The mechanism of action of dimethylsulfonioproprionate-d6 involves its role as an osmolyte, helping organisms maintain cellular osmotic balance. It also participates in the sulfur cycle by being converted to dimethyl sulfide (DMS) and other sulfur-containing compounds through enzymatic reactions. These reactions involve enzymes like DMSP lyase and DMSP demethylase, which catalyze the cleavage and demethylation of the compound, respectively .

Comparison with Similar Compounds

Dimethylsulfonioproprionate-d6 is unique compared to other similar compounds due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:

This compound stands out due to its isotopic labeling, which provides unique advantages in analytical and research applications.

Biological Activity

Dimethylsulfonioproprionate-d6 (DMSP-d6) is a deuterated derivative of dimethylsulfoniopropionate (DMSP), a naturally occurring organosulfur compound predominantly produced by marine phytoplankton. This compound is integral to the marine sulfur cycle and has significant implications for climate regulation through its role as a precursor to dimethylsulfide (DMS), a gas that influences cloud formation and atmospheric chemistry.

Chemical Structure and Properties

DMSP-d6 has the molecular formula C3H6D6OSC_3H_6D_6OS, where six hydrogen atoms are replaced by deuterium. This isotopic labeling allows for enhanced tracking in biochemical studies, particularly in marine ecosystems.

Biological Roles and Mechanisms

Osmolyte Function : DMSP-d6 serves as an osmolyte, helping organisms to maintain cellular integrity under stress conditions such as high salinity or temperature fluctuations. This property is crucial for the survival of marine phytoplankton in varying environmental conditions.

Methyl Donor : It acts as a methyl donor in various biochemical pathways, facilitating important metabolic reactions within microbial communities. This role is particularly significant in the synthesis of DMS through microbial degradation pathways.

Microbial Interactions : DMSP-d6 supports microbial growth and influences community structure. Certain bacteria can utilize DMSP-d6 as a carbon source, which highlights its importance in sustaining microbial populations in marine environments. Research indicates that specific bacterial species metabolize DMSP, leading to the production of volatile sulfur compounds like methanethiol (MeSH) and DMS, which are critical for biogeochemical cycling in oceans .

Case Studies and Experimental Data

  • Microbial Metabolism : A study demonstrated that various marine bacteria metabolize DMSP-d6, leading to significant emissions of MeSH and DMS. The efficiency of this process varies among bacterial species, indicating that DMSP-d6 may influence sulfur cycling dynamics differently depending on the microbial community composition .
  • Enzymatic Activity : Enzymes known as DMSP lyases catalyze the cleavage of DMSP into DMS and other byproducts. Research has quantified the activity of these enzymes across different algal species, revealing variations in production rates of DMS under varying concentrations of DMSP-d6 .
  • Environmental Impact : Field studies have shown that during phytoplankton blooms, the release of DMS from DMSP-d6 contributes significantly to atmospheric sulfur levels, impacting cloud formation and climate regulation .

Data Table: Enzymatic Activity of DMSP Lyases

Algal SpeciesRate Constant (h⁻¹)% DMSPd Cleaved/dTurnover Time (days)
Species A0.009723.34.3
Species B0.013331.93.1
Species C0.008821.14.7
Species D0.015537.22.7

Applications in Research

DMSP-d6's stable isotopic nature makes it a valuable tracer in studies examining metabolic pathways within marine ecosystems. Its unique spectral characteristics also make it useful in nuclear magnetic resonance (NMR) spectroscopy for identifying sulfur compounds in complex mixtures.

Properties

IUPAC Name

3-[bis(trideuteriomethyl)sulfonio]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPOZTRSOAQFIK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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